molecular formula C20H18N2O4 B6538914 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1060281-69-7

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6538914
CAS No.: 1060281-69-7
M. Wt: 350.4 g/mol
InChI Key: LMGIMFFIHVXHEH-UHFFFAOYSA-N
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Description

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 7-amino-4-methyl-2H-chromen-2-one, which is then converted to its diazonium salt. This intermediate is reacted with 3-chloropentane-2,4-dione to afford N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with anticoagulant properties.

    Warfarin: A synthetic coumarin derivative used as an anticoagulant.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other coumarin derivatives, this compound has a dimethylcarbamoyl group and a chromene ring, which may enhance its potency and selectivity for certain targets .

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-22(2)18(23)11-13-7-9-15(10-8-13)21-19(24)16-12-14-5-3-4-6-17(14)26-20(16)25/h3-10,12H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGIMFFIHVXHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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